N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Overview
Description
“N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride” is a chemical compound with the molecular formula C10 H17 N3 and a molecular weight of 179.26 . It is often used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1(C)CC(c2c[nH]nc2C1)NC
. This notation provides a way to represent the structure using ASCII strings.
Scientific Research Applications
Synthesis and Antitumor Activities
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride derivatives have been synthesized and evaluated for their antitumor activities. A study by Chu De-qing (2011) reports the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, indicating that some exhibited significant antitumor activities. This underscores the compound's potential role in developing anticancer drugs (Chu De-qing, 2011).
Structural Studies
The structural aspects of tetrahydroindazolone derivatives have been explored in research led by R. Claramunt et al. (2006), highlighting the characterization of 1(2),5,6,7-tetrahydro-4H-indazol-4-one derivatives using multinuclear magnetic resonance spectroscopy. These studies offer insights into the compound's chemical behavior and potential applications in material science and pharmaceuticals (R. Claramunt et al., 2006).
Combinatorial Synthesis
A novel approach to synthesizing fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives under catalyst-free conditions has been documented by C. Li et al. (2013). This methodology involves the use of 1H-indazol-5-amine and related amines, showcasing the versatility of this compound derivatives in synthesizing complex heterocyclic structures (C. Li et al., 2013).
Antioxidant Properties
Research into the antioxidant properties of indazole derivatives, including a series of tetrahydroindazoles, has been conducted, showing moderate activity in DPPH and ABTS assays. This study by Efraín Polo et al. (2016) suggests the potential of these compounds in developing antioxidant therapies or supplements (Efraín Polo et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride Compounds with similar structures, such as indazole derivatives, have been found to interact with a variety of therapeutically important targets .
Mode of Action
The exact mode of action of This compound It is known that the indazole scaffold, which is present in this compound, can be modified at various positions to interact with different targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indazole derivatives have been associated with a wide variety of biological properties, suggesting that they may affect multiple pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of This compound Compounds with similar structures have been found to have good adme properties .
Result of Action
The molecular and cellular effects of This compound Indazole derivatives have been associated with a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N,6,6-trimethyl-1,4,5,7-tetrahydroindazol-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-10(2)4-8(11-3)7-6-12-13-9(7)5-10;;/h6,8,11H,4-5H2,1-3H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXBEQBLBZAWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)NN=C2)NC)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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